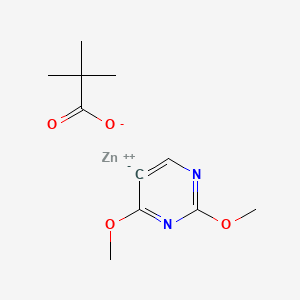
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H15N2O4Zn. This compound is known for its unique structural properties, which include a zinc ion coordinated to a pyrimidine ring substituted with methoxy groups and a dimethylpropanoate moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the coordination of zinc ions with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. One common method involves the reaction of zinc salts, such as zinc chloride, with the organic ligands in a suitable solvent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale coordination reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: The methoxy groups and the pyrimidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves the coordination of the zinc ion with the pyrimidine and propanoate ligands. This coordination can influence the electronic properties and reactivity of the compound, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-dimethoxy-2,2′-bipyridine: Another zinc-coordinated compound with similar structural features but different ligands.
2,4-dimethoxypyrimidine-5-boronic acid: A boronic acid derivative with a similar pyrimidine core but different functional groups.
Uniqueness
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of ligands and the resulting coordination environment around the zinc ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H16N2O4Zn |
|---|---|
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
LPXHOWLLACNWAO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















